2-Chloro-7-methoxy-1,5-naphthyridine
Overview
Description
2-Chloro-7-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of a chlorine atom at the second position and a methoxy group at the seventh position on the naphthyridine ring
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
It is known that 1,5-naphthyridines exhibit a great variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that 1,5-naphthyridines exhibit a great variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a white to yellow solid , suggesting that its stability may be affected by factors such as light, temperature, and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method involves the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. For instance, 1,5-naphthyridine-2(1H)-one can be treated with POCl₃ to yield the corresponding 2-chloro derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methoxy-1,5-naphthyridine.
Scientific Research Applications
2-Chloro-7-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without any substituents.
2-Chloro-1,5-naphthyridine: Similar structure but lacks the methoxy group.
7-Methoxy-1,5-naphthyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-7-methoxy-1,5-naphthyridine is unique due to the presence of both chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-7-methoxy-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-7(11-5-6)2-3-9(10)12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEZZBXDMNQRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855796 | |
Record name | 2-Chloro-7-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236222-03-9 | |
Record name | 2-Chloro-7-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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